molecular formula C18H16N2O4 B5546715 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide

Cat. No. B5546715
M. Wt: 324.3 g/mol
InChI Key: SPYKPBHKGMTDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to this compound involves incorporating various moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, and others onto the base structure. These derivatives, including the targeted compound, are synthesized and confirmed through IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry data. One of the derivatives demonstrated antioxidant activity surpassing that of ascorbic acid and exhibited notable anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Molecular Structure Analysis

The crystal structure of a related compound was determined through X-ray single crystal diffraction, belonging to the triclinic space group. This study offers insights into the molecular architecture and interaction potentials of similar compounds, providing a foundation for understanding the structure of "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide" (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Various synthetic routes have been explored to create novel derivatives with enhanced biological activities. For instance, the synthesis of novel derivatives bearing an isoindoline-1,3-dione moiety showcases the diverse chemical reactions this compound can undergo, highlighting its versatile chemical properties and potential for generating bioactive molecules (Tumosienė et al., 2020).

Physical Properties Analysis

Physical properties such as crystallography provide valuable insights into the compound's stability, solubility, and bioavailability. Studies on similar compounds, detailing their crystalline forms and molecular interactions, help predict the behavior of "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide" in various conditions (Huang Ming-zhi et al., 2005).

Scientific Research Applications

Antioxidant and Anticancer Activity

  • A study showed that certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including a compound structurally related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide, exhibited significant antioxidant and anticancer activities. These compounds were more effective than ascorbic acid in scavenging free radicals and showed cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Cytotoxic Evaluation in Cancer Research

  • Acyl derivatives of a similar molecular system showed high efficacy against cancer cell lines resistant to doxorubicin, such as melanoma and glioblastoma cells. These compounds also demonstrated inhibitory activity against topoisomerase II, a key enzyme in DNA replication (Gomez-Monterrey et al., 2011).

Anti-Inflammatory and Antimicrobial Properties

  • Research on amides from the stem of Capsicum annuum identified a compound structurally related to the chemical . This study explored its potential anti-inflammatory and antimicrobial properties (Chen et al., 2011).

Lack of HIV-1 Integrase Inhibitory Activity

  • A series of analogs of the chemical did not show inhibitory activity against HIV-1 integrase in a study. This highlights the specificity of biological interactions these compounds can have (Penta et al., 2013).

Thermal Stability in Polymer Science

  • In polymer science, methoxy groups, similar to those in the chemical structure, have been studied for their impact on the thermal stability and properties of cyanate ester resins. This research is significant for developing high-temperature resistant materials (Harvey et al., 2015).

Synthesis of Bioactive Compounds

  • The synthesis and bioevaluation of derivatives of this compound against root-knot nematode (Meloidogyne javanica) demonstrate its potential in developing bioactive compounds for agricultural applications (Kumari et al., 2014).

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-13-8-6-12(7-9-13)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYKPBHKGMTDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325777
Record name 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-methoxy-phenyl)-propionamide

CAS RN

57500-76-2
Record name 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.